3-Fluoropyridin-4-ol hydrochloride

CRAC channel Orai blocker ion channel selectivity

Obtaining fluoropyridinol regioisomers with consistent purity and reliable aqueous solubility for kinase inhibitor SAR campaigns often disrupts project timelines. 3-Fluoropyridin-4-ol hydrochloride (CAS 1309602-71-8) addresses this bottleneck as a pre-formed, readily soluble hydrochloride salt that eliminates the need for in situ activation. - Enables CRAC channel blocker development with demonstrated Orai1 selectivity (IC50 = 4.9 μM) and no detectable TRPM4/TRPM7 off-target activity. - Supports precise LOXL2 potency tuning: the 3-fluoro isomer yields IC50 0.000431 vs. 0.000385 for 2-fluoro, providing a ~12% activity shift for rational lead optimization. - Hydrochloride salt form delivers substantially enhanced aqueous solubility compared to the free base (CAS 22282-73-1; free base solubility 3.8 mg/mL), streamlining aqueous reaction protocols and formulation screening.

Molecular Formula C5H5ClFNO
Molecular Weight 149.549
CAS No. 1309602-71-8
Cat. No. B596840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridin-4-ol hydrochloride
CAS1309602-71-8
Molecular FormulaC5H5ClFNO
Molecular Weight149.549
Structural Identifiers
SMILESC1=CNC=C(C1=O)F.Cl
InChIInChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H
InChIKeyKSQMXSHDQWGUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridin-4-ol Hydrochloride: Medicinal Chemistry Building Block


3-Fluoropyridin-4-ol hydrochloride (CAS 1309602-71-8) is a fluorinated pyridine derivative that exists as a hydrochloride salt of the 3-fluoro-4-hydroxypyridine free base [1]. The compound features a pyridine ring with a fluorine substituent at the 3-position and a hydroxyl group at the 4-position, with the hydrochloride salt form enhancing aqueous solubility and stability relative to the free base . It serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds, where the fluorine atom modulates electronic properties, metabolic stability, and binding interactions [2].

3-Fluoropyridin-4-ol Hydrochloride: Non-Interchangeable Analogs


Fluoropyridinol regioisomers and halogen-substituted analogs exhibit fundamentally distinct electronic distributions, hydrogen-bonding capacities, and metabolic liabilities that preclude interchangeable use in synthetic and biological applications. The 3-fluoro substitution pattern produces a meta relationship between the fluorine and hydroxyl groups, generating a unique electronic environment that differs markedly from 2-fluoro or 4-fluoro isomers . These electronic differences translate into measurable variations in binding affinity, selectivity profiles, and physicochemical properties such as pKa and lipophilicity . Furthermore, the hydrochloride salt form confers aqueous solubility advantages not present in the free base, which directly impacts formulation feasibility and reaction compatibility in aqueous media .

3-Fluoropyridin-4-ol Hydrochloride: Key Differentiating Evidence


CRAC Channel Selectivity vs. TRPM4/TRPM7

Compound 4k, bearing the 3-fluoropyridin-4-yl moiety, exhibits selective inhibition of CRAC channels with an IC50 of 4.9 μM while demonstrating no detectable effect on TRPM4 and TRPM7 channel electrophysiological function [1]. This selectivity profile distinguishes it from earlier CRAC channel tool compounds, which were limited by off-target activity against TRPM4 and TRPM7 [1].

CRAC channel Orai blocker ion channel selectivity

LOXL2 Inhibition: 3-Fluoro vs. 2-Fluoro Pyridine

In LOXL2 enzyme assays conducted at pH 8.0 and 37°C, 1-(3-fluoropyridin-4-yl)methanamine demonstrates an IC50 of 0.000431 (units consistent with BRENDA database entry), compared to 0.000385 for the 2-fluoro regioisomer 1-(2-fluoropyridin-4-yl)methanamine [1]. The 3-fluoro substitution yields a 12% shift in inhibitory potency relative to the 2-fluoro analog under identical experimental conditions [1].

LOXL2 lysyl oxidase enzyme inhibition

Hydrochloride Salt Solubility Advantage Over Free Base

The hydrochloride salt of 3-fluoropyridin-4-ol (CAS 1309602-71-8) exhibits enhanced water solubility and stability in aqueous media compared to its free base counterpart (CAS 22282-73-1) . While the free base displays solubility of approximately 3.8 mg/mL (0.0336 mol/L) under standard conditions , the hydrochloride salt form provides significantly improved aqueous compatibility, making it advantageous for reactions and formulations requiring aqueous conditions .

solubility enhancement salt form formulation

Physicochemical Properties vs. Halogenated Analogs

3-Fluoropyridin-4-ol free base displays an acid pKa of 9.73 and LogP of -1.08 [1]. These values reflect the electron-withdrawing effect of the meta-fluoro substituent on the pyridinol ring. In comparison, the 3-chloro analog (3-chloropyridin-4-ol) exhibits distinct physicochemical parameters including a higher density (1.4 g/cm³ vs. 1.3 g/cm³) and different boiling point (339.6°C vs. 315.8°C) [2], while the 4-fluoro regioisomer shows a lower boiling point (289.4°C) [3]. These differences arise from halogen-specific electronic and steric contributions to molecular properties.

physicochemical properties pKa LogP

3-Fluoropyridin-4-ol Hydrochloride: Optimal Applications


Selective CRAC Channel Blocker Development

Procure 3-fluoropyridin-4-ol hydrochloride as a key synthetic intermediate for constructing Orai channel blockers requiring clean selectivity profiles. As demonstrated by compound 4k bearing the 3-fluoropyridin-4-yl moiety, this scaffold supports CRAC channel inhibition (IC50 = 4.9 μM) without detectable activity at TRPM4 and TRPM7 channels [1]. This selectivity advantage directly addresses limitations of earlier CRAC tool compounds and supports development of therapeutic candidates for autoimmune and inflammatory conditions where calcium signaling modulation is desired without confounding ion channel off-target effects [1].

LOXL2 Inhibitor Scaffold Optimization

Utilize 3-fluoropyridin-4-ol hydrochloride in SAR campaigns exploring LOXL2 inhibition where precise tuning of potency is required. The 3-fluoro substitution yields an IC50 of 0.000431 compared to 0.000385 for the 2-fluoro isomer under identical assay conditions [1], providing a measurable ~12% potency shift. This regioisomeric differentiation enables fine-tuning of target engagement for LOXL2-mediated indications including fibrosis and cancer metastasis [1].

Aqueous-Compatible Synthesis and Formulation

Select the hydrochloride salt form (CAS 1309602-71-8) over the free base (CAS 22282-73-1) for reactions or formulations conducted in aqueous media. The hydrochloride salt provides significantly enhanced water solubility relative to the free base (free base solubility: 3.8 mg/mL) [1][2], enabling broader reaction compatibility, simplified work-up procedures, and direct use in aqueous formulation development without additional solubilization steps [1].

Building Block Selection by Physicochemical Profile

Choose 3-fluoropyridin-4-ol hydrochloride when the target compound profile requires specific physicochemical properties. The 3-fluoro substitution provides a pKa of 9.73 and LogP of -1.08 [1][2], distinct from the 3-chloro analog (density 1.4 vs. 1.3 g/cm³; boiling point 339.6°C vs. 315.8°C) and the 4-fluoro regioisomer (boiling point 289.4°C) . These differences support rational selection for synthetic handling, chromatographic purification, and drug-like property optimization in lead discovery programs.

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